molecular formula C22H18ClN3O B2969550 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 303984-94-3

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

Cat. No. B2969550
CAS RN: 303984-94-3
M. Wt: 375.86
InChI Key: LDVNHNVKWHVSIN-NJNXFGOHSA-N
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Description

The compound “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a hydrazone functional group, which consists of a nitrogen-nitrogen double bond where one of the nitrogens is also bonded to a hydrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and hydrazone groups would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and hydrazone groups could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Applications in Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Transformations : The compound has been used in studies exploring chemical synthesis and structural transformations. For instance, its derivatives have been utilized in the Fischer-Indol-Umlagerung, a reaction involving the rearrangement of hydrazones into indoles (Kollenz, 1978).

  • Antitumor Activity : Derivatives of the compound have shown potential in antitumor activities. For example, certain hydrazones resulting from this compound have been synthesized and tested for their effectiveness in inhibiting tumor growth (Nguyen et al., 1990).

  • Carbonic Anhydrase Inhibitors : Research has explored the use of this compound as a carbonic anhydrase inhibitor. Its derivatives have been investigated for inhibitory effects on human carbonic anhydrases, enzymes involved in various physiological processes (Eraslan-Elma et al., 2022).

  • Photoprotective Agent : Studies have been conducted on its photolytic behavior and potential use as a UV absorber in pharmaceutical and cosmetic industries (Dimitrijević et al., 2016).

  • Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, showing potential as antibacterial agents (He et al., 2018).

Optical and Material Science Applications

  • Optical Nonlinearity and Limiting Studies : The compound has been studied for its third-order nonlinear optical properties and potential applications in optical devices such as limiters and switches (Naseema et al., 2012).

  • Transition-Metal-Free Synthesis : It has been used in transition-metal-free synthesis methods for the production of indole, tetrahydroquinoline, and quinoline derivatives, highlighting its versatility in organic synthesis (Maurya et al., 2018).

  • Antioxidant Agents : Derivatives of this compound have been synthesized and evaluated as antioxidant agents, indicating its potential in combating oxidative stress-related diseases (Karalı et al., 2010).

Safety and Hazards

As with any chemical compound, handling “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential therapeutic applications .

properties

IUPAC Name

3-[(4-chlorophenyl)diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-15-6-8-16(9-7-15)14-26-20-5-3-2-4-19(20)21(22(26)27)25-24-18-12-10-17(23)11-13-18/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFXIBFXBWGOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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